

Naringin: A Comprehensive Technical Guide on its Toxicity and Safety Profile

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Compound of Interest

Compound Name: Naringin

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Introduction

Naringin is a prominent flavanone glycoside found abundantly in citrus fruits, particularly grapefruit (*Citrus paradisi*), where it is responsible for the characteristic bitter taste. Chemically, it consists of the aglycone naringenin bonded to a neohesperidose sugar moiety. **Naringin** and its metabolite, naringenin, are credited with a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects. As interest in its therapeutic potential grows, a thorough understanding of its toxicological and safety profile is critical for drug development and clinical application. This guide provides an in-depth technical summary of the current knowledge on **naringin**'s toxicity, supported by quantitative data, detailed experimental methodologies, and mechanistic pathways.

Toxicological Profile

Extensive preclinical studies in various animal models have been conducted to characterize the toxicity of **naringin**. The collective evidence suggests a high margin of safety.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects occurring shortly after the administration of a single high dose of a substance. For **naringin**, these studies consistently demonstrate very low toxicity. In an acute oral toxicity study in Sprague-Dawley (SD) rats, a

single bolus dose up to 16 g/kg (16,000 mg/kg) resulted in no mortality or adverse clinical signs[1]. Similarly, studies in Beagle dogs established the LD50 (lethal dose, 50%) to be greater than 5 g/kg (5,000 mg/kg) body weight.

Table 1: Acute Oral Toxicity of **Naringin**

Animal Model	Route of Administration	LD50 (mg/kg Body Weight)	Observations	Reference(s)
Sprague-Dawley Rats	Oral	> 16,000	No mortality or adverse clinical signs observed.	

| Beagle Dogs | Oral | > 5,000 | No mortality or toxicologically relevant events observed. ||

Sub-chronic and Chronic Toxicity

Repeated-dose toxicity studies provide insights into the effects of long-term exposure.

Naringin has been evaluated in sub-chronic (13-week) and chronic (6-month) oral toxicity studies in both rats and dogs.

In a 13-week study, Sprague-Dawley rats administered **naringin** at doses of 50, 250, and 1250 mg/kg/day showed no mortality or toxicologically significant changes in clinical signs, hematology, or clinical biochemistry. The only notable effect was a slight decrease in body weight at the highest dose, which was not considered toxicologically significant. Based on these findings, the No-Observed-Adverse-Effect-Level (NOAEL) for **naringin** in rats after 13 weeks was determined to be greater than 1250 mg/kg/day.

A subsequent 6-month chronic toxicity study in SD rats at the same dose levels confirmed these findings, again establishing a NOAEL greater than 1250 mg/kg/day. Similarly, studies in Beagle dogs administered **naringin** for 3 and 6 consecutive months at doses up to 500 mg/kg/day found no morbidity, mortality, or toxicologically relevant events, concluding a NOAEL of at least 500 mg/kg/day for dogs.

Table 2: Repeated-Dose Oral Toxicity of **Naringin** (NOAEL)

Animal Model	Duration	Doses Administered (mg/kg/day)	NOAEL (mg/kg/day)	Key Findings	Reference(s)
Sprague-Dawley Rats	13 Weeks	0, 50, 250, 1250	> 1250	No significant toxicological changes.	
Sprague-Dawley Rats	6 Months	0, 50, 250, 1250	> 1250	Non-pathological, reversible hair loss and slight body weight decreases were not considered adverse.	

| Beagle Dogs | 3 & 6 Months | 0, 20, 100, 500 | ≥ 500 | No morbidity, mortality, or toxicologically relevant events observed. | |

Genotoxicity and Mutagenicity

Genotoxicity assays are used to detect direct or indirect DNA damage. While some flavonoids like quercetin have shown mutagenic activity in the Ames test, **naringin** appears to be non-genotoxic. In fact, **naringin** has demonstrated protective effects against genotoxicity induced by other agents. For example, it has been shown to protect V79 hamster cells against DNA and chromosome damage induced by the anti-cancer drug bleomycin. Its aglycone, naringenin, has also been shown to reduce DNA damage caused by oxaliplatin in mice, likely due to its strong antioxidant properties. While specific standard mutagenicity assays for **naringin** are not extensively detailed in the available literature, its aglycone naringenin was found to be non-toxic to non-malignant Vero cells.

Reproductive and Developmental Toxicity

The potential for reproductive and developmental toxicity is a critical safety consideration. A study in Sprague-Dawley rats evaluated the effect of **naringin** on fertility and early embryonic development. Male rats were dosed for 9 weeks and females for 2 weeks prior to mating, with dosing continuing until gestation day 7, at levels of 0, 50, 250, and 1250 mg/kg/day. The study found no treatment-related effects on fertility or early embryonic development. Although a slight reduction in body weight was noted in the high-dose group, the NOAEL for fertility and early embryonic development in rats was concluded to be at least 1250 mg/kg/day. However, one study noted that **naringin** supplementation during pregnancy in rats could induce sex- and region-specific alterations in the offspring's brain redox status, suggesting that consumption during sensitive developmental periods may have detrimental effects.

Human Safety and Tolerability

While extensive clinical trial data for **naringin** is limited, studies on its aglycone, naringenin, provide valuable insights into its safety in humans. In a randomized, controlled, single-ascending-dose clinical trial, healthy adults ingested naringenin doses of 150, 300, 600, and 900 mg. The study reported no relevant adverse events or significant changes in blood safety markers at any dose. These findings indicate that single doses of naringenin up to 900 mg are safe and well-tolerated in humans. The oral NOAEL for **naringin** in humans has been estimated to be approximately 200 mg/kg.

Mechanisms of Toxicity and Safety

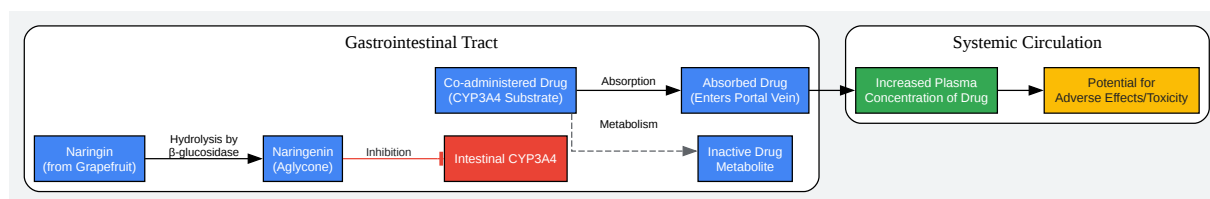
Drug Interactions: Inhibition of Cytochrome P450

Enzymes

The most significant safety concern associated with **naringin** is its potential for drug-drug interactions. This is primarily mediated by its metabolite, naringenin, which is a known inhibitor of several cytochrome P450 (CYP) enzymes, particularly CYP3A4, in the gut and liver. CYP3A4 is responsible for the metabolism of a vast number of therapeutic drugs.

Upon ingestion, intestinal enzymes cleave the sugar moiety from **naringin**, releasing the active aglycone naringenin. Naringenin can then inhibit intestinal CYP3A4, reducing the first-pass metabolism of co-administered drugs that are substrates for this enzyme. This inhibition leads to increased bioavailability and higher plasma concentrations of the affected drug, potentially causing adverse effects or toxicity. This mechanism is famously known as the "grapefruit juice

effect." Naringenin has also been shown to inhibit P-glycoprotein (P-gp), an efflux pump that transports drugs out of cells, which can further increase drug absorption.



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Caption: **Naringin's** mechanism of drug interaction via CYP3A4 inhibition.

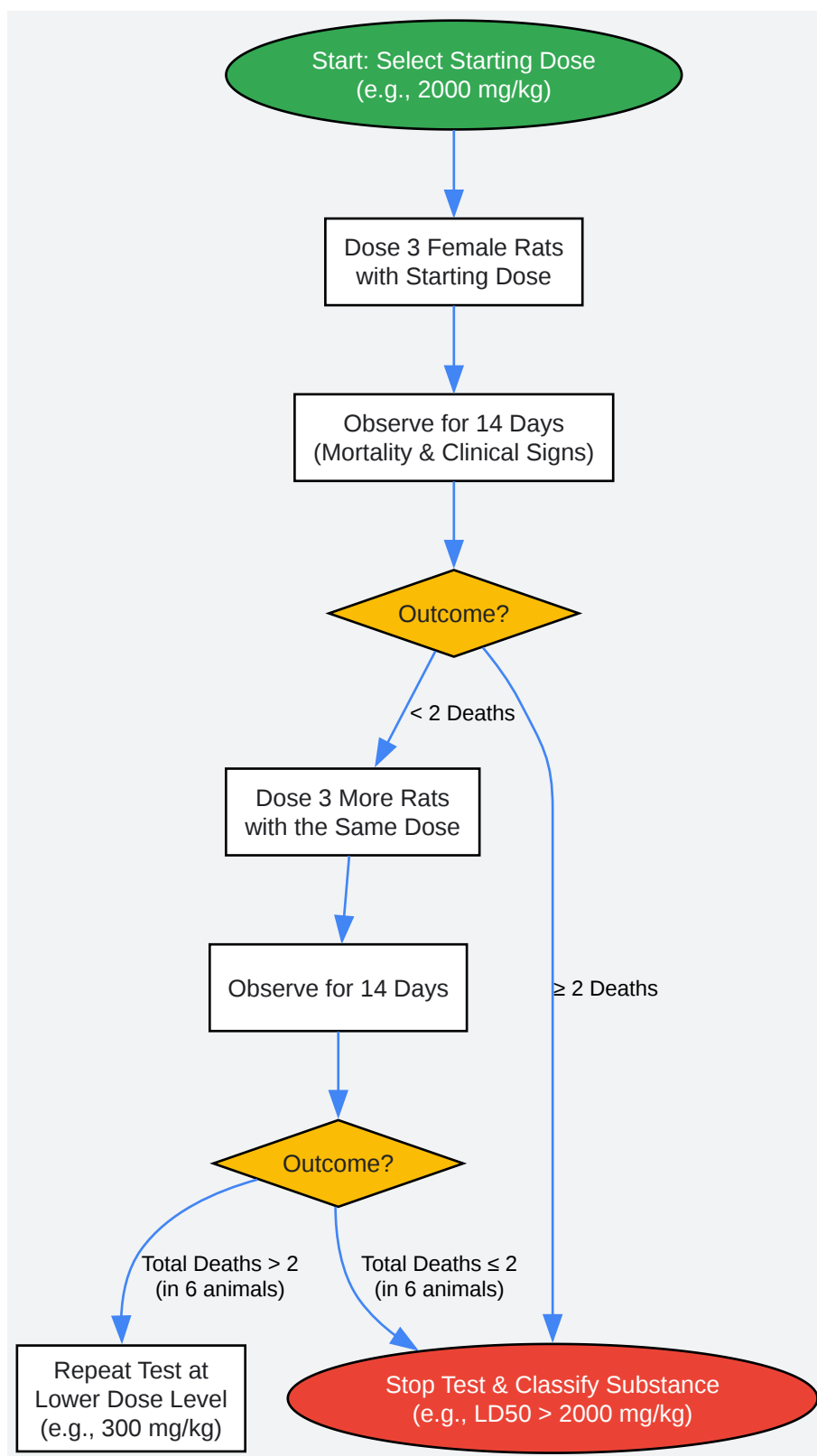
Experimental Protocols

Acute Oral Toxicity Study (OECD Guideline 423)

The acute oral toxicity of **naringin** is typically assessed following the OECD Test Guideline 423 (Acute Toxic Class Method). This method is a stepwise procedure using a minimal number of animals to classify a substance based on its LD50.

- **Test Principle:** The method involves administering the test substance to a group of animals in a stepwise procedure. The outcome (mortality or survival) in one step determines the dose for the next step. The goal is to identify a dose range that causes mortality, allowing for classification and hazard labeling.
- **Animals:** Healthy, young adult rodents (typically female rats as they are often slightly more sensitive) are used. Animals are acclimatized for at least five days before dosing.
- **Test Substance:** **Naringin** is typically dissolved or suspended in an appropriate vehicle (e.g., distilled water).
- **Procedure:**

- Animals are fasted prior to dosing.
- A single oral dose of **naringin** is administered via gavage.
- The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg).
- Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, body weight, food consumption), and pathological changes for at least 14 days.
- The results from the initial group determine the subsequent dosing step, if necessary.
- Data Analysis: The LD50 is not calculated as a precise value but is assigned to a toxicity class based on the observed mortality at specific dose levels.



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Caption: A simplified workflow for the OECD 423 Acute Toxic Class Method.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used short-term assay to evaluate the mutagenic potential of a chemical compound.

- **Test Principle:** The assay uses several strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA102) that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and require it for growth. The test measures the ability of the substance to cause a reverse mutation (reversion) that restores the bacteria's ability to synthesize histidine (His+), allowing them to grow on a histidine-free medium.
- **Metabolic Activation:** Since bacteria lack the metabolic enzymes present in mammals, the test is typically performed both with and without a mammalian metabolic activation system (S9 fraction), which is an extract of rodent liver containing CYP enzymes. This allows for the detection of chemicals that become mutagenic only after being metabolized.
- **Procedure:**
 - The tester strains are exposed to various concentrations of **naringin**, along with positive and negative (vehicle) controls.
 - The bacteria, test compound, and (if used) S9 mix are combined in a soft agar overlay.
 - This mixture is poured onto minimal glucose agar plates, which lack histidine.
 - The plates are incubated at 37°C for 48-72 hours.
- **Data Analysis:** A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (His+ bacteria) on the test plates compared to the negative control plates. A two-fold or greater increase is often considered a positive response.

Conclusion and Future Directions

The comprehensive body of preclinical evidence indicates that **naringin** possesses a very favorable safety profile. It exhibits extremely low acute toxicity and is well-tolerated in sub-chronic and chronic repeated-dose studies in multiple species, with high NOAEL values

established. Furthermore, it appears to be non-genotoxic and lacks adverse effects on fertility and early embryonic development at high doses.

The primary safety consideration for **naringin** in a therapeutic context is its well-documented potential to inhibit CYP3A4 via its metabolite naringenin, leading to clinically significant drug-drug interactions. This "grapefruit juice effect" necessitates careful consideration and management when **naringin** is co-administered with drugs metabolized by this enzyme.

Future research should focus on long-term chronic toxicity studies in non-rodent species to further solidify its safety profile. More extensive human clinical trials are needed to confirm the safety of chronic **naringin** administration, establish a definitive safe dose range, and fully characterize its drug interaction potential in a clinical setting. These investigations will be crucial for the successful translation of **naringin** from a dietary flavonoid to a registered therapeutic agent.

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References

- 1. Acute and 13 weeks subchronic toxicological evaluation of naringin in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
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